molecular formula C14H22ClNO2 B1378638 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride CAS No. 1423031-70-2

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride

Número de catálogo: B1378638
Número CAS: 1423031-70-2
Peso molecular: 271.78 g/mol
Clave InChI: PEWOSOHQWVLCAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(oxan-4-yloxy)-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13;/h2-6,11,13-14H,7-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOSOHQWVLCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)OC2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-70-2
Record name Benzeneethanamine, α-methyl-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride (Edivoxetine Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known and potential therapeutic targets of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride, a compound more widely known as edivoxetine hydrochloride. Edivoxetine is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] While its development for MDD was discontinued due to a lack of superior efficacy over existing treatments, its unique pharmacological profile warrants a deeper exploration of its potential in other therapeutic areas.[3] This document delves into the primary mechanism of action of edivoxetine, its potential as a modulator of neuroinflammation and neuroprotection, and provides detailed experimental protocols for its further investigation.

Introduction: The Profile of a Selective Norepinephrine Reuptake Inhibitor

Edivoxetine hydrochloride is a small molecule that acts as a potent and selective inhibitor of the norepinephrine transporter (NET).[4][5] Developed by Eli Lilly and Company, it was primarily investigated as a monotherapy and adjunctive therapy for MDD and as a treatment for ADHD.[1][3] The core therapeutic hypothesis for its use in these conditions is based on the "monoamine hypothesis," which posits that an imbalance of neurotransmitters like norepinephrine contributes to the pathophysiology of these disorders. By blocking the reuptake of norepinephrine from the synaptic cleft, edivoxetine increases the concentration and duration of action of this neurotransmitter, thereby enhancing noradrenergic signaling.[1]

Clinical trials for MDD, however, did not demonstrate a significant enough improvement in efficacy to warrant regulatory approval, leading to the discontinuation of its development for this indication.[3] Nevertheless, the compound's high selectivity for the NET makes it a valuable research tool for elucidating the role of norepinephrine in various physiological and pathological processes. Furthermore, emerging research into the broader functions of norepinephrine in the central nervous system suggests that edivoxetine may have therapeutic potential beyond its initially intended applications.

The Primary Target: The Norepinephrine Transporter (NET)

The principal molecular target of edivoxetine is the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. The NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis.

Mechanism of Action at the Noradrenergic Synapse

Edivoxetine competitively binds to the NET, inhibiting its function. This blockade of norepinephrine reuptake leads to an accumulation of norepinephrine in the synaptic cleft, resulting in enhanced activation of postsynaptic α- and β-adrenergic receptors. This amplified signaling is believed to mediate the therapeutic effects of NRIs in conditions like ADHD, where noradrenergic pathways are implicated in attention, arousal, and executive function.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Binding Postsynaptic_effect Postsynaptic Effect (e.g., improved attention) Adrenergic_receptor->Postsynaptic_effect Signal Transduction Edivoxetine Edivoxetine Edivoxetine->NET Inhibition

Figure 1: Mechanism of Edivoxetine at the Noradrenergic Synapse

Potential Therapeutic Targets Beyond Neurotransmission

The modulation of norepinephrine levels by edivoxetine may have significant downstream effects that extend beyond simple neurotransmitter replacement. These secondary effects present novel avenues for therapeutic intervention in a range of disorders.

Neuroinflammation and Microglial Modulation

A growing body of evidence suggests that neuroinflammation, driven by the activation of microglia, the resident immune cells of the brain, plays a crucial role in the pathophysiology of both psychiatric and neurodegenerative diseases.[6][7][8] Norepinephrine is known to have potent anti-inflammatory properties in the central nervous system.[6] By increasing synaptic norepinephrine levels, edivoxetine could potentially suppress microglial activation and the subsequent release of pro-inflammatory cytokines and reactive oxygen species.[6][7][9] This suggests a therapeutic potential for edivoxetine in conditions with a significant neuroinflammatory component, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Edivoxetine Edivoxetine NET_inhibition NET Inhibition Edivoxetine->NET_inhibition Increased_NE Increased Synaptic Norepinephrine NET_inhibition->Increased_NE Adrenergic_receptors_microglia Adrenergic Receptors on Microglia Increased_NE->Adrenergic_receptors_microglia Microglial_activation Microglial Activation Adrenergic_receptors_microglia->Microglial_activation Inhibition Proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglial_activation->Proinflammatory_cytokines Release Neuroinflammation Neuroinflammation Proinflammatory_cytokines->Neuroinflammation Neuronal_damage Neuronal Damage Neuroinflammation->Neuronal_damage

Figure 2: Proposed Anti-inflammatory Mechanism of Edivoxetine
Neuroprotection and Trophic Factor Signaling

Norepinephrine can also exert neuroprotective effects through the activation of signaling pathways that promote neuronal survival and plasticity. For instance, stimulation of β-adrenergic receptors has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis, synaptogenesis, and neuronal resilience. By augmenting noradrenergic signaling, edivoxetine could potentially enhance these neurotrophic pathways, offering a therapeutic strategy for neurodegenerative disorders and for promoting recovery after brain injury.

Pharmacological Profile and Off-Target Assessment

A thorough understanding of a drug's selectivity is paramount in drug development. While edivoxetine is characterized as a selective NRI, a comprehensive assessment of its binding affinity across a wide range of CNS targets is essential to identify potential off-target effects and secondary mechanisms of action.

Monoamine Transporter Selectivity

In vitro studies have demonstrated edivoxetine's high affinity for the human norepinephrine transporter (NET) and significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).

TransporterKi (nM)Reference
Norepinephrine Transporter (NET) 1.2
Serotonin Transporter (SERT) 1,300
Dopamine Transporter (DAT) >10,000

Table 1: In Vitro Binding Affinities of Edivoxetine for Monoamine Transporters

Recommended Off-Target Screening Panel

To fully characterize the selectivity profile of edivoxetine and uncover potential novel therapeutic targets, a comprehensive off-target screening against a panel of receptors, ion channels, and enzymes is recommended. This would provide a more complete picture of its pharmacological actions and could reveal unexpected therapeutic opportunities.

Experimental Protocols for Target Identification and Validation

The following protocols provide detailed methodologies for the in vitro and in vivo characterization of edivoxetine's effects on its primary and potential secondary targets.

In Vitro Norepinephrine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [³H]-Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compound (Edivoxetine)

  • Reference inhibitor (e.g., Desipramine)

  • 96-well cell culture plates

  • Scintillation counter and vials

  • Microplate harvester

Procedure:

  • Cell Plating: Seed hNET-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of edivoxetine and the reference inhibitor in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of edivoxetine by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Start Start Plate_cells Plate hNET-expressing cells Start->Plate_cells Prepare_compounds Prepare serial dilutions of Edivoxetine Plate_cells->Prepare_compounds Pre_incubate Pre-incubate cells with compounds Prepare_compounds->Pre_incubate Add_radioligand Add [³H]-Norepinephrine Pre_incubate->Add_radioligand Incubate Incubate at 37°C Add_radioligand->Incubate Terminate_uptake Terminate uptake with cold buffer wash Incubate->Terminate_uptake Lyse_cells Lyse cells and perform scintillation counting Terminate_uptake->Lyse_cells Analyze_data Calculate IC50 value Lyse_cells->Analyze_data End End Analyze_data->End

Figure 3: Workflow for In Vitro Norepinephrine Uptake Assay
In Vivo Behavioral Models

This model is widely used to screen for antidepressant-like activity.

Apparatus:

  • A transparent cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

  • Pre-test Session: On day 1, place each rat individually into the swim tank for a 15-minute pre-swim session. This induces a state of behavioral despair.

  • Drug Administration: Administer edivoxetine or vehicle intraperitoneally (i.p.) at specified times before the test session on day 2 (e.g., 24, 5, and 1 hour before the test).

  • Test Session: On day 2, place the rats back into the swim tank for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility (floating with only minimal movements to keep the head above water), swimming, and climbing behavior. A decrease in immobility time is indicative of an antidepressant-like effect.[10][11][12][13]

This model is used to assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer edivoxetine or vehicle i.p. 30 minutes before the test.

  • Test: Place each mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

  • Behavioral Scoring: Record the number of entries and the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[14][15][16][17][18]

Clinical Development and Future Perspectives

Major Depressive Disorder (MDD)

Multiple Phase III clinical trials of edivoxetine as an adjunctive therapy for patients with MDD who had a partial response to selective serotonin reuptake inhibitors (SSRIs) failed to meet their primary efficacy endpoints.[19] The addition of edivoxetine to SSRI treatment did not result in a statistically significant improvement in depression scores compared to placebo.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Edivoxetine has been and continues to be investigated for the treatment of ADHD in children, adolescents, and adults.[5] Clinical trials in pediatric patients have provided preliminary evidence suggesting that edivoxetine may be safe and effective in improving ADHD symptoms.[4]

Phase Status Population Primary Outcome Measures Key Inclusion Criteria Key Exclusion Criteria
Phase II/IIICompletedChildren and Adolescents (6-17 years)Change from baseline in ADHD Rating Scale (ADHD-RS-IV) total scoreDiagnosis of ADHD according to DSM-IV/5 criteriaHistory of psychosis, bipolar disorder, or substance use disorder; significant medical conditions
Phase IIIOngoing/RecentChildren and Adolescents (in China)Efficacy and safety of edivoxetineDiagnosis of ADHDComorbid psychiatric conditions that could interfere with the assessment of ADHD

Table 2: Overview of Edivoxetine Clinical Trials in ADHD

Conclusion and Future Directions

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride (edivoxetine hydrochloride) is a highly selective norepinephrine reuptake inhibitor with a well-defined primary mechanism of action. While its clinical development for MDD has been halted, its potential in ADHD and other neurological and psychiatric disorders warrants further investigation. The emerging understanding of the role of norepinephrine in modulating neuroinflammation and promoting neuroprotection opens up exciting new therapeutic avenues for this compound. Future research should focus on a comprehensive characterization of its off-target profile and a thorough investigation of its effects in preclinical models of neuroinflammatory and neurodegenerative diseases. Such studies could unlock the full therapeutic potential of this selective noradrenergic agent.

References

  • Leo, L. M., et al. (2014). The elevated plus maze test to assess anxiety-like behavior in the mouse. Bio-protocol, 4(16), e1211. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative trends in the study of anxiety-like and depression-like behaviors. Neuroscience & Biobehavioral Reviews, 31(1), 55-67.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience. 2nd edition. CRC Press/Taylor & Francis.
  • Multi-Center Trial of a Standardized Battery of Tests of Mouse Behavior. Protocol for Elevated Plus Maze. (Final). [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), 52587. [Link]

  • Biederman, J., et al. (2013). How representative are participants in a clinical trial for ADHD? Comparison with adults from a large observational study. Journal of Attention Disorders, 17(6), 459-466. [Link]

  • Can, A., et al. (2012). The forced swim test: a new look at an old problem. Neuroscience & Biobehavioral Reviews, 36(10), 2341-2350.
  • Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology Research & Perspectives.
  • ClinicalTrials.gov. (2025). Assessing Mobile Apps for Adult ADHD. [Link]

  • ClinicalTrials.gov. (2025). Integrated Treatment for Adolescents With ADHD. [Link]

  • ResearchGate. (2014). Inclusion and Exclusion criteria for the ACTION study. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]

  • Hentges, S. T., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-13. [Link]

  • Owens, M. J., et al. (2002). Inhibition of norepinephrine uptake in patients with major depression treated with paroxetine. American Journal of Psychiatry, 159(10), 1724-1730. [Link]

  • Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology Research & Perspectives.
  • ADHD UK. (2025). NEW STUDY: Understanding the Gap Between ADHD Clinical Trials and Real-World Patients. [Link]

  • Leff, P. (1998). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Journal of pharmacological and toxicological methods, 39(3), 161-170. [Link]

  • Kenakin, T. P. (1997). The Schild regression in the process of receptor classification. Canadian journal of physiology and pharmacology, 75(6), 538-545.
  • Radenković, M. (2000). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Iugoslavica Physiologica et Pharmacologica Acta, 36(1-2), 1-8.
  • CyVerse. (n.d.). Intro to DOT language. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Patsnap Synapse. (2024). What is Edivoxetine Hydrochloride used for?. [Link]

  • Cattaneo, A., et al. (2018). Modulation of microglial activation by antidepressants. Translational psychiatry, 8(1), 1-12. [Link]

  • ResearchGate. (2021). Modulation of microglial activation by antidepressants. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-14. [Link]

  • Leonard, B., & Myint, A. M. (2024). Resolving a paradox: antidepressants, neuroinflammation, and neurodegeneration. Expert review of neurotherapeutics, 24(2), 113-126. [Link]

  • KEGG DRUG. (n.d.). Edivoxetine. [Link]

  • Kielbasa, W. R., et al. (2015). A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central 3, 4-dihydroxyphenylglycol, a biochemical marker for norepinephrine transporter inhibition. European Neuropsychopharmacology, 25(3), 348-357. [Link]

  • Lee, J. Y., et al. (2021). Fluoxetine potentiates phagocytosis and autophagy in microglia. Frontiers in immunology, 12, 768913. [Link]

  • Al-Ghraiybah, N. F., et al. (2022). Microglial inflammatory-metabolic pathways and their potential therapeutic implication in major depressive disorder. Frontiers in immunology, 13, 921817. [Link]

  • Singh, A., & Majumder, S. (2021). Neuroinflammation and neuroprogression in depression: Effects of alternative drug treatments. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 109, 110259. [Link]

  • Liu, Y., et al. (2012). Fluoxetine protects neurons against microglial activation-mediated neurotoxicity. Parkinsonism & related disorders, 18(Suppl 1), S136-S139. [Link]

  • Taylor & Francis. (n.d.). Edivoxetine – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Edivoxetine. [Link]

  • Kielbasa, W. R., et al. (2012). Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder. Journal of child and adolescent psychopharmacology, 22(4), 273-281. [Link]

  • Ball, S. G., et al. (2014). A double-blind, placebo-controlled study of edivoxetine as an adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment. Journal of affective disorders, 166, 114-121. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • MDPI. (2025). Neuroinflammation and Natural Antidepressants: Balancing Fire with Flora. [Link]

  • BioStatsSquid. (n.d.). Easy R tutorial: pathway enrichment analysis plots. [Link]

Sources

in vitro activity of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Pharmacological Characterization of the Phenethylamine Ether Scaffold: 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride

Executive Summary

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride (CAS: 1423031-70-2) represents a distinct chemical scaffold within the O-substituted phenethylamine class.[1][2] Structurally, it merges the pharmacophore of phenylpropanolamine (PPA) with a tetrahydropyran (oxane) ether linkage.[1][2] This modification is a classic medicinal chemistry strategy to enhance lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability compared to the parent amino alcohol.[1][2]

This technical guide provides a rigorous framework for characterizing the in vitro activity of this compound.[1][2] Based on Structure-Activity Relationship (SAR) analysis of analogous norepinephrine reuptake inhibitors (NRIs) like Reboxetine and Viloxazine, this scaffold is predicted to modulate monoamine transporters (NET, DAT, SERT).[1][2] This document outlines the critical assays, mechanistic hypotheses, and experimental protocols required to define its pharmacological profile.

Structural Analysis & Predicted Mechanism

The molecule comprises three key pharmacophoric elements:

  • Phenyl Ring: Provides pi-pi stacking interactions within the binding pocket of target proteins (e.g., S1 subsite of MATs).[1][2]

  • Amine Moiety (2-Amino): A primary amine essential for ionic bonding with the conserved aspartate residue in monoamine transporters (e.g., Asp75 in hNET).[1][2]

  • Oxane (Tetrahydropyran) Ether Linker: A bioisostere of the morpholine ring found in Reboxetine.[1][2] The ether oxygen acts as a hydrogen bond acceptor, while the bulky oxane ring fills hydrophobic pockets, potentially enhancing selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).[1][2]

Primary Hypothesis: The compound functions as a Monoamine Reuptake Inhibitor (MRI) with predicted selectivity for NET > DAT > SERT.[1][2] Secondary Hypothesis: Due to the amphetamine-like backbone, the compound may exhibit activity at Trace Amine-Associated Receptor 1 (TAAR1) or act as a substrate-based releaser rather than a pure inhibitor.[1][2]

Primary Pharmacology: Monoamine Transporter Profiling[1][2]

To validate the primary mechanism, a dual-approach screening cascade is required: Radioligand Binding (affinity) and Functional Uptake (efficacy).[1][2]

Radioligand Binding Assays (Ki Determination)
  • Objective: Determine the equilibrium dissociation constant (

    
    ) for NET, DAT, and SERT.
    
  • Method: Competition binding using high-affinity radioligands.[1][2]

  • Data Output:

    
     converted to 
    
    
    
    using the Cheng-Prusoff equation.
TargetSource Tissue / Cell LineRadioligandReference Compound
hNET CHO-K1 or HEK293[³H]-NisoxetineDesipramine
hDAT CHO-K1 or HEK293[³H]-WIN 35,428GBR 12909
hSERT CHO-K1 or HEK293[³H]-CitalopramImipramine
Functional Uptake Inhibition Assays (IC50)
  • Objective: Measure the compound's ability to inhibit the physiological transport of monoamines. This distinguishes functional potency from simple binding affinity.[1][2]

  • Method: Scintillation Proximity Assay (SPA) or filtration-based uptake of tritiated neurotransmitters.[1][2]

Experimental Protocol: [³H]-Norepinephrine Uptake Assay

  • Cell Preparation: Harvest hNET-expressing CHO cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 100 µM pargyline (MAO inhibitor).[1][2]

  • Incubation: Plate cells (50,000/well) and incubate with increasing concentrations of 4-(2-Amino-1-phenylpropoxy)oxane HCl (0.1 nM – 10 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add [³H]-Norepinephrine (final concentration 50 nM) and incubate for exactly 10 minutes.

  • Termination: Rapidly wash cells with ice-cold buffer to stop transport.[1][2] Lyse cells with 0.1 N NaOH.[1][2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to derive

    
    .
    

Secondary Pharmacology & Off-Target Screening

Given the structural overlap with other CNS-active agents, the following targets must be screened to assess safety and specificity.

NMDA Receptor Antagonism[1][2]
  • Rationale: The 1,2-diphenylethylamine motif (similar to Diphenidine) suggests potential binding to the PCP site of the NMDA receptor.[1][2]

  • Assay: [³H]-MK-801 displacement assay in rat brain membranes.

Sigma Receptor Binding (σ1 / σ2)[1][2]
  • Rationale: Hydrophobic amines with phenyl rings are privileged structures for Sigma-1 receptors, which modulate calcium signaling and ER stress.[1][2]

  • Assay: [³H]-(+)-Pentazocine binding.

hERG Potassium Channel (Cardiotoxicity)[1][2]
  • Rationale: Essential for all novel CNS candidates to rule out QT prolongation risk.[1][2]

  • Assay: Automated patch-clamp (QPatch or PatchXpress) measuring tail currents in hERG-CHO cells.

ADME Profiling: Metabolic Stability

The ether linkage is generally stable, but the oxane ring and the primary amine are sites for metabolic biotransformation.[1][2]

  • Microsomal Stability Assay: Incubate 1 µM compound with human liver microsomes (HLM) and NADPH.[1][2] Quantify parent compound depletion via LC-MS/MS at T=0, 15, 30, 60 min.[1][2]

  • Predicted Metabolites:

    • N-dealkylation: Unlikely (primary amine).[1][2]

    • Oxidation: Hydroxylation of the phenyl ring or the oxane ring.[1][2]

    • O-dealkylation: Cleavage of the ether to yield Phenylpropanolamine (PPA) and 4-hydroxytetrahydropyran.[1][2] Note: If this occurs rapidly, the in vivo activity may mimic PPA.[1][2]

Visualization: Screening Cascade & SAR

The following diagram illustrates the logical flow of characterizing this specific scaffold, from structural hypothesis to validated pharmacological profile.

G cluster_SAR Structural Hypothesis cluster_Primary Primary Pharmacology (MATs) cluster_Safety Safety & Selectivity Compound 4-(2-Amino-1-phenylpropoxy)oxane HCl (Candidate Scaffold) SAR_1 Phenyl Ring: Pi-Stacking (MAT S1 Site) Compound->SAR_1 SAR_2 Primary Amine: Ionic Bond (Asp75) Compound->SAR_2 SAR_3 Oxane Ether: Lipophilicity & Selectivity Compound->SAR_3 Binding Radioligand Binding (Ki) Targets: NET, DAT, SERT Compound->Binding SAR_1->Binding SAR_2->Binding Functional Uptake Inhibition (IC50) Substrate: [3H]-NE/DA/5-HT Binding->Functional If Ki < 1µM Release Release Assay (Substrate vs. Inhibitor) Functional->Release Determine Mode of Action hERG hERG Channel (Cardiotoxicity) Functional->hERG Selectivity Check OffTarget Off-Target Screen (NMDA, Sigma-1, TAAR1) Functional->OffTarget

Caption: Pharmacological characterization workflow for the 4-(2-Amino-1-phenylpropoxy)oxane scaffold, prioritizing Monoamine Transporter (MAT) activity and safety profiling.

References

  • PubChem. (2025).[1][2] Compound Summary for CID 1423031-70-2. National Library of Medicine.[1][2] [Link]

  • Eshleman, A. J., et al. (1999).[1][2] Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wong, D. T., et al. (2000).[1][2] Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor.[1][2] Biological Psychiatry.[1][2][3] [Link]

  • Glennon, R. A. (2014).[1][2] Phenylisopropylamine Stimulants: Amphetamine-Related Agents.[1][2] In: Designer Drugs. Handbook of Experimental Pharmacology. [Link][1][2]

Sources

Technical Whitepaper: Preliminary Biological Profiling of 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride (CAS: 1423031-70-2) represents a structural class of


-alkoxy-phenylpropylamines , sharing pharmacophoric features with established monoamine reuptake inhibitors (e.g., Atomoxetine, Reboxetine) and certain trace amine-associated receptor (TAAR) ligands. The presence of the oxane (tetrahydropyran) moiety at the 4-position serves as a bioisostere for traditional aryl or morpholine groups, potentially optimizing metabolic stability and blood-brain barrier (BBB) permeability while modulating lipophilicity (LogP).

This technical guide outlines a rigorous, self-validating screening cascade designed to characterize the compound’s primary pharmacology, pharmacokinetic (PK) profile, and early safety signals. The evaluation prioritizes the identification of Central Nervous System (CNS) activity, specifically targeting monoamine transporter (MAT) inhibition and off-target GPCR liability.

Chemical Identity & In Silico Profiling

Before initiating wet-lab protocols, the compound’s physicochemical properties must be benchmarked to ensure suitability for CNS drug development.

Structural Analysis
  • Core Scaffold: 1-phenyl-2-aminopropane (Amphetamine-like backbone).

  • Linker: Ether linkage at the

    
    -benzylic position.
    
  • Substituent: 4-Oxane (Tetrahydropyran-4-yl), a polar, non-aromatic ring reducing LogP relative to a phenyl ring and blocking metabolic oxidation at that position.

Physicochemical Parameters (Predicted)
ParameterTarget Range (CNS)Predicted Value (Est.)Implication
MW < 450 Da~271.8 Da (Free base)Highly favorable for diffusion.
cLogP 2.0 – 4.02.1 – 2.5Optimal for BBB penetration.
TPSA < 90 Ų~40-50 ŲHigh membrane permeability.
pKa 7.5 – 9.5~9.4 (Primary Amine)Predominantly ionized at pH 7.4, requiring active transport or lipophilic equilibrium.

Primary Pharmacology: In Vitro Profiling

The structural homology to norepinephrine reuptake inhibitors (NRIs) dictates that the primary screen must focus on the Monoamine Transporters (MATs).

Radioligand Binding Assays (The "Hit" Screen)

Objective: Determine affinity (


) for human NET, SERT, and DAT.

Protocol:

  • Source: Membrane preparations from CHO or HEK293 cells stably expressing hNET, hSERT, or hDAT.

  • Ligands:

    • NET: [³H]-Nisoxetine (

      
       ~ 0.7 nM).
      
    • SERT: [³H]-Citalopram (

      
       ~ 1.6 nM).
      
    • DAT: [³H]-WIN 35,428 (

      
       ~ 10 nM).
      
  • Method:

    • Incubate membranes with radioligand and test compound (10 µM screening concentration, followed by 8-point dose-response for hits).

    • Incubation: 60 min at 25°C (NET/SERT) or 4°C (DAT) to prevent uptake.

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

    • Validation: Non-specific binding defined by 1 µM Desipramine (NET), Fluoxetine (SERT), or GBR12909 (DAT).

Functional Uptake Inhibition (The "Mechanism" Screen)

Objective: Confirm that binding translates to functional inhibition of neurotransmitter reuptake.

Protocol:

  • System: Synaptosomes (rat cortex/striatum) or transfected cells.

  • Tracer: [³H]-NE, [³H]-5-HT, [³H]-DA.

  • Readout: Scintillation counting of lysed cells after 5-10 min incubation.

  • Success Criteria: IC₅₀ < 100 nM indicates potent inhibition.[1]

Visualization: Biological Evaluation Cascade

The following diagram illustrates the decision logic for advancing the compound from binding to in vivo studies.

EvaluationCascade Start Compound Synthesis (>98% Purity) InSilico In Silico Profiling (LogP, BBB Score) Start->InSilico Binding Primary Binding Screen (hNET, hSERT, hDAT) InSilico->Binding Pass Functional Functional Uptake Assay (IC50 Determination) Binding->Functional Ki < 1 µM Stop Stop/Redesign Binding->Stop No Affinity Selectivity Selectivity Panel (hERG, M1, H1, Alpha-1) Functional->Selectivity IC50 < 500 nM Functional->Stop Weak Potency ADME ADME-Tox Profiling (Microsomes, CYP, Hepatox) Selectivity->ADME hERG IC50 > 10 µM Selectivity->Stop Cardiotoxicity Risk InVivo In Vivo Proof-of-Concept (PK & Behavioral Models) ADME->InVivo Stable & Permeable

Figure 1: Decision gate workflow for the biological evaluation of 4-(2-Amino-1-phenylpropoxy)oxane HCl.

ADME & Toxicology Profiling

To ensure the compound is a viable drug candidate, metabolic stability and safety must be established early.

Metabolic Stability (Microsomal)

Rationale: The oxane ring is generally stable, but the primary amine and benzylic ether positions are metabolic soft spots. Protocol:

  • Matrix: Pooled Human and Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    .
    
  • Target:

    
     min in HLM.
    
hERG Channel Inhibition (Cardiotoxicity)

Rationale: Phenyl-propyl-amines can block the hERG potassium channel, leading to QT prolongation. Protocol: Automated Patch Clamp (QPatch or PatchXpress).

  • Cells: CHO-hERG.

  • Concentration: 0.1, 1, 10, 30 µM.

  • Safety Margin: IC₅₀ should be > 30-fold higher than the therapeutic

    
    .
    

In Vivo Preliminary Evaluation

If in vitro metrics are met (Ki < 100 nM, adequate stability), proceed to rodent studies.

Pharmacokinetics (Snapshot)

Subject: Male Sprague-Dawley Rats (n=3). Dosing: 1 mg/kg (IV) and 10 mg/kg (PO). Sampling: Plasma collected at 0.25, 0.5, 1, 2, 4, 8, 24 h. Key Metrics:

  • Bioavailability (

    
    ):  Target > 20%.
    
  • Brain/Plasma Ratio (

    
    ):  Harvest brain at 
    
    
    
    . Target
    
    
    (indicates BBB penetration).
Behavioral Efficacy (CNS Activity)

Depending on the binding profile (NET vs. SERT vs. DAT), select the appropriate model.

  • Scenario A (NET/SERT dominant - Antidepressant potential):

    • Forced Swim Test (FST): Measure immobility time.

    • Dose: 10, 30 mg/kg IP.

    • Control: Imipramine (Positive), Saline (Negative).

  • Scenario B (DAT dominant - Psychostimulant potential):

    • Open Field Test (Locomotor Activity): Measure total distance traveled.

    • Safety: Monitor for stereotypy (repetitive movements) which indicates abuse potential.

Mechanistic Visualization: Synaptic Action

The following diagram details the hypothesized mechanism of action at the synaptic cleft, assuming a Triple Reuptake Inhibitor (TRI) or SNRI profile.

SynapseMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Transporter MAT Transporter (NET/SERT/DAT) Synapse->Transporter Reuptake (Normal) Receptor Postsynaptic Receptor Synapse->Receptor Binding & Signal Postsynaptic Postsynaptic Neuron Transporter->Presynaptic Recycling (Blocked) Compound 4-(2-Amino...) (Inhibitor) Compound->Transporter Blocks Neurotransmitter Neurotransmitter (NE/5-HT/DA)

Figure 2: Mechanism of Action – Blockade of Monoamine Transporters increases synaptic neurotransmitter concentration.

References

  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. Link

  • Zhou, Z., et al. (2009). "Properties of HERG channels stably expressed in HEK 293 cells studied by patch clamp methods." Biophysical Journal, 74(1), 230-241. Link

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology, 7(3), 402-408. Link

  • Cryan, J. F., et al. (2002). "Assessing antidepressant activity in rodents: recent developments and future needs." Trends in Pharmacological Sciences, 23(5), 238-245. Link

  • Enamine Ltd. (2023).[2] "Catalog Entry: 1-(oxan-4-yloxy)-1-phenylpropan-2-amine." Chemical Building Blocks Database. Link

Sources

Methodological & Application

Application Note & Protocol: Preparation of Stock Solutions of 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. This guide synthesizes best practices for handling amine hydrochloride compounds to ensure the stability and reliability of the prepared solutions for downstream applications.

Introduction

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is a synthetic compound with potential applications in pharmaceutical and life sciences research. As with any experimental compound, the ability to prepare accurate and stable stock solutions is fundamental to obtaining reliable and reproducible experimental results. The hydrochloride salt form of this amine-containing molecule generally enhances its solubility in aqueous solutions. However, factors such as the choice of solvent, pH, concentration, and storage conditions are critical for maintaining the compound's integrity over time.[1]

This application note details the necessary steps for preparing stock solutions of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride, provides guidance on solvent selection, and outlines best practices for storage and handling to minimize degradation.

Pre-Protocol Considerations & Safety

Hazard Identification and Personal Protective Equipment (PPE)

Before handling the compound, review the Safety Data Sheet (SDS) provided by the supplier.

Mandatory PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Work in a well-ventilated area or under a chemical fume hood.[3][5]

Material and Reagent Quality

The quality of reagents and solvents directly impacts the stability and purity of the stock solution.

  • Compound: Use high-purity, solid 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride.

  • Solvents: Use high-performance liquid chromatography (HPLC) grade or equivalent high-purity solvents to avoid introducing impurities.[6]

  • Water: If using an aqueous solvent, use sterile, deionized, or distilled water.

  • Consumables: Utilize sterile pipette tips, microcentrifuge tubes, and vials to prevent contamination.

Solvent Selection and Solubility

The choice of solvent is critical and depends on the experimental requirements. For many amine hydrochloride compounds, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration primary stock, which can then be diluted into aqueous buffers for final experiments.[7][8]

Solvent Typical Use & Considerations Pros Cons
DMSO Primary high-concentration stock solutions.High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations (>0.5%). Hygroscopic.
Ethanol Intermediate or primary stock solutions.Good solubilizing power and less toxic to cells than DMSO.May not be suitable for all biological assays.
Sterile Water or PBS Working solutions for in vitro and in vivo studies.Biologically compatible.Solubility may be limited. Potential for hydrolysis over time.

Recommendation: Prepare a high-concentration primary stock solution in DMSO (e.g., 10-50 mM). This can then be diluted to the final working concentration in an appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS) or cell culture media). It is crucial to ensure that the final concentration of DMSO in the working solution is low enough not to affect the experimental system.

Detailed Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM primary stock solution in DMSO.

Materials
  • 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride (solid powder)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Pre-Weighing Preparation: Before you begin, allow the container of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.

  • Calculation of Mass: Determine the mass of the compound required. The molecular weight of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is a prerequisite for this calculation. Note: As the exact molecular weight is not universally published, for the purpose of this protocol, we will assume a hypothetical molecular weight. Always use the molecular weight provided by your supplier.

    Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    Example for a 10 mM stock in 1 mL (assuming a hypothetical MW of 259.77 g/mol for C13H20ClNO2): Mass (mg) = 10 mmol/L x 0.001 L x 259.77 g/mol x 1000 mg/g = 2.60 mg

  • Weighing the Compound: In a chemical fume hood, carefully weigh the calculated mass of the solid compound onto weighing paper or directly into a sterile microcentrifuge tube.

  • Solubilization: a. Add the appropriate volume of anhydrous DMSO to the tube containing the weighed compound. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure all solid has dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Labeling and Storage: a. Clearly label the tube with the compound name, concentration, solvent, preparation date, and your initials. b. For short-term storage (1-2 weeks), store the stock solution at 4°C. For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5][7][8] Protect from light by using amber vials or wrapping tubes in aluminum foil.[5]

Experimental Workflow and Quality Control

The following diagram illustrates the workflow for preparing and using the stock solution.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation compound Solid Compound weigh Weigh Compound compound->weigh dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Aliquot store->thaw For Use dilute Dilute in Aqueous Buffer thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing and using 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride solutions.

Stability and Storage Summary

Proper storage is crucial to maintain the potency and stability of the stock solution. The stability of a compound in solution can be affected by temperature, light, pH, and the solvent used.[1][9]

Parameter Recommendation Rationale
Solvent Anhydrous DMSO for primary stock.Minimizes hydrolysis and provides good solubility.
Concentration 10-50 mM for primary stock.High enough for subsequent dilutions while maintaining solubility.
Short-Term Storage 4°C for up to 2 weeks.Convenient for ongoing experiments, but degradation may occur over longer periods.
Long-Term Storage -20°C or -80°C for months to years.Reduces chemical degradation and solvent evaporation.
Freeze-Thaw Cycles Minimize; use single-use aliquots.Repeated temperature changes can accelerate compound degradation.[10]
Light Exposure Protect from light (amber vials/foil).Phenyl groups can be susceptible to photodegradation.[5]
Aqueous Solutions Prepare fresh daily.[7][8]Amine compounds can be less stable in aqueous buffers.

Conclusion

The protocols and guidelines presented in this application note are designed to ensure the successful preparation of reliable and stable stock solutions of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride. Adherence to these procedures, with a strong emphasis on safety and the use of high-quality materials, will contribute to the integrity and reproducibility of experimental outcomes. Researchers should always consult the supplier-specific information and perform validation experiments as needed for their particular application.

References

  • Dayton Superior. (2023, April 25). Safety Data Sheet: Pro Poxy™ AWP - Part A. Retrieved from [Link]

  • Waterman, K. C. (2007). Stability of Drugs and Drug Products. In Pharmaceutical Development and Technology.
  • PubChem. 2-Amino-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2014). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

  • protocols.io. (2025, February 18). Preparation of pharmacological agents. Retrieved from [Link]

  • ChEMBL. PHENYLPROPANOLAMINE HYDROCHLORIDE (CHEMBL1200695). European Bioinformatics Institute. Retrieved from [Link]

  • PubMed. (1997, September 15). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved from [Link]

  • PubChem. 2-Amino-1-phenylpropan-1-one;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability of an analgesic-sedative combination in glass and plastic single-dose syringes. Retrieved from [Link]

  • U.S. Pharmacopeia.
  • Chem-Impex. 1-Amino-2-hydroxy-3-phenylpropane hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution? Retrieved from [Link]

  • Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

Sources

Troubleshooting & Optimization

common problems in 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride .

This compound is a tetrahydropyranyl (THP) ether of a norephedrine/phenylpropanolamine derivative . Unlike the common "THP protection" (which occurs at the 2-position and forms an acid-labile acetal), the "4-oxane" designation implies a true ether linkage at the 4-position of the tetrahydropyran ring. This structural distinction is critical for understanding its stability profile.

Part 1: Chemical Identity & Physical Handling

Q: My compound is turning into a sticky gum upon weighing. Is it degraded?

A: Likely not degraded, but hygroscopic . The hydrochloride salt of a primary amine with an ether tail is often highly hygroscopic. The "gumming" is a phase transition caused by moisture absorption from the air.

  • Immediate Action: Dry the material in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
  • Prevention: Handle in a glovebox or a nitrogen-purged glove bag. If weighing on an open balance, work quickly and use antistatic weighing boats.

Q: The solubility seems inconsistent. It dissolves in water but oils out in organic solvents.

A: This is characteristic of the amphiphilic nature of the molecule.

  • The Molecule: It has a hydrophilic head (ammonium salt) and a lipophilic tail (phenyl + oxane rings).

  • The Problem: In intermediate polarity solvents (like Dichloromethane or Ethyl Acetate), the salt may form a "clumping oil" rather than a solution or crystal suspension.

  • Recommended Solvents:

    • For Dissolution: Water, Methanol, DMSO.

    • For Recrystallization: Isopropanol (IPA) with hot filtration. If oiling occurs, add a drop of ethanol to solubilize the oil, then cool slowly.

Part 2: Analytical Troubleshooting (HPLC & NMR)

Q: I see split peaks or "doublets" in my HPLC chromatogram. Is the sample impure?

A: Not necessarily. You are likely observing diastereomers . The "2-amino-1-phenyl" moiety contains two chiral centers (C1 and C2). Unless you purchased an enantiopure standard (e.g., specifically (1R,2S)), the material may be a mixture of:

  • Erythro isomers ((1R,2S) / (1S,2R))

  • Threo isomers ((1R,2R) / (1S,2S))

Troubleshooting Protocol:

Observation Diagnosis Solution
Two peaks (~1:1 ratio) Racemic diastereomers (e.g., Erythro vs Threo). Use a C18 column with high carbon load. Do not attempt to merge them; integrate both for total purity.
Four peaks Full racemate of all 4 isomers. Requires Chiral HPLC for full resolution.

| Broad, tailing peak | Silanol interaction with the primary amine. | Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase to suppress silanol ionization. |

Q: The NMR spectrum in CDCl3 is messy and broad.

A: This is common for amine salts in non-polar deuterated solvents due to hydrogen bonding aggregates .

  • Fix: Switch to DMSO-d6 or Methanol-d4 . These solvents break up the aggregates and sharpen the N-H proton signals.

  • Note on Oxane Ring: The 4-substituted oxane ring protons will appear as complex multiplets (AA'BB' system) around 3.4–3.8 ppm and 1.5–1.9 ppm. Do not confuse these with impurities.

Part 3: Stability & Synthesis Issues

Q: Can I convert the HCl salt to the Free Base?

A: Yes, but watch for emulsions . The amphiphilic nature of the free base (amine + ether + lipophilic rings) makes it a surfactant.

  • Protocol:

    • Dissolve HCl salt in water.

    • Cool to 0°C.

    • Basify with 1M NaOH (avoid concentrated base to prevent local heating).

    • Extract with MTBE (Methyl tert-butyl ether) instead of DCM. MTBE is less prone to emulsions with this specific scaffold.

    • Critical: Do not leave the free base in solution for extended periods; primary amines readily absorb

      
       to form carbamates.
      
Q: Is the ether linkage stable to acid?

A: YES.

  • Crucial Distinction: If your compound is truly 4-(...)oxane , it is a standard ether. It is stable to HCl,

    
    , and standard workup conditions.
    
  • Warning: If the name implies a 2-(...)oxane (a tetrahydropyranyl acetal), it would hydrolyze rapidly in aqueous acid. Since you have a stable hydrochloride salt, it is almost certainly the 4-isomer.

Visualizing the Workflow & Stability

The following diagram illustrates the structural logic, stability pathways, and analytical checkpoints.

G cluster_stability Stability Check Salt 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride (Solid) Solubility Dissolution (Water/MeOH) Salt->Solubility Dissolves Hygro Hygroscopicity (Absorbs H2O -> Gum) Salt->Hygro Exposure to Air EtherCheck 4-Oxane Ether Linkage (Acid Stable) Salt->EtherCheck Confirmed Structure FreeBase Free Base Form (Oily/Amphiphilic) Solubility->FreeBase NaOH / Extraction HPLC HPLC Analysis (C18 Column) Solubility->HPLC Inject Carbamate CO2 Absorption (Carbamate impurity) FreeBase->Carbamate Prolonged Air Exposure Diastereomers Split Peaks detected? (Diastereomers) HPLC->Diastereomers Check Purity AcetalCheck 2-Oxane Acetal (Acid Labile - UNLIKELY)

Caption: Workflow for handling 4-(2-Amino-1-phenylpropoxy)oxane HCl, highlighting the critical acid-stability of the 4-ether linkage versus the hygroscopic nature of the amine salt.

Part 4: Summary of Key Specifications

ParameterSpecification / BehaviorTechnical Note
Molecular Structure Ether of Norephedrine + 4-HydroxytetrahydropyranAcid Stable. Not a THP protecting group (acetal).
Stereochemistry 2 Chiral Centers (C1, C2)Expect diastereomers in HPLC unless using enantiopure starting materials.
Solubility (HCl Salt) High: Water, MeOH, DMSOLow: DCM, Hexane, EtherOils out in EtOAc/DCM mixtures.
Hygroscopicity HighStore in desiccator. Weigh quickly.
UV Detection 210–220 nm (Phenyl ring)Weak chromophore. High concentration required for UV detection.

References

  • Tetrahydropyran (Oxane)

    • IUPAC Nomenclature of Organic Chemistry. "Oxane" is the preferred IUPAC name for tetrahydropyran.[1]

    • Source:

  • Stability of 4-Alkoxytetrahydropyrans

    • Unlike 2-alkoxytetrahydropyrans (acetals), 4-alkoxytetrahydropyrans are ethers and stable to acidic hydrolysis.
    • Source:

  • HPLC Analysis of Phenylpropanolamine Derivatives

    • Methods for Norephedrine/Cathine apply directly to this analog. Use of ion-pairing agents or TFA is standard.
    • Source:

  • Williamson Ether Synthesis (General Chemistry)

    • Synthesis of ethers from alcohols and halides (relevant for understanding potential impurities like N-alkyl
    • Source:

Sources

Technical Support Center: Solubility Optimization for 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1423031-70-2 Chemical Class: Lipophilic Amine Hydrochloride / Tetrahydropyran Derivative Document ID: TS-SOL-1423-V1

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses solubility challenges associated with 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride .

While hydrochloride salts are generally selected for their favorable aqueous solubility, this specific compound presents a unique "lipophilic-ionic conflict." The molecule possesses a significant hydrophobic domain (the phenyl ring and the tetrahydropyran/oxane ring) which competes with the hydrophilic amine hydrochloride moiety.

The Core Problem: Users frequently encounter "oiling out" (phase separation) or unexpected precipitation when introducing stock solutions into physiological buffers (pH 7.4). This is often due to salt disproportionation or the common ion effect , rather than intrinsic insolubility.

Diagnostic Workflow: Why is it precipitating?

Before attempting random additives, use this logic flow to diagnose the specific solubility failure mode.

Solubility_Diagnosis Start Start: Compound fails to dissolve or precipitates upon dilution Check_pH Check pH of final solution. Is pH > 6.5? Start->Check_pH Check_Cl Check Buffer Composition. Does it contain >50mM NaCl/KCl? Check_pH->Check_Cl No FreeBase DIAGNOSIS: Free Base Precipitation. The amine has deprotonated. Check_pH->FreeBase Yes Check_Conc Check Concentration. Is it >10 mM? Check_Cl->Check_Conc No CommonIon DIAGNOSIS: Common Ion Effect. Excess Cl- reduced solubility product (Ksp). Check_Cl->CommonIon Yes Intrinsic DIAGNOSIS: Intrinsic Saturation. Requires Cosolvent or Complexation. Check_Conc->Intrinsic Yes Action_Acid Action: Acidify media (maintain pH < 6.0) FreeBase->Action_Acid Action_Buffer Action: Switch to low-chloride buffer (e.g., Acetate, Gluconate) CommonIon->Action_Buffer Action_Cosolvent Action: Use DMSO/PEG400 or Cyclodextrins Intrinsic->Action_Cosolvent

Figure 1: Decision matrix for diagnosing solubility failures in lipophilic amine salts.

Troubleshooting Guide (FAQs)

Issue 1: "The compound dissolved in water, but precipitated immediately when added to PBS."

Root Cause: The Common Ion Effect . PBS (Phosphate Buffered Saline) contains ~137 mM NaCl. The solubility product (


) of your compound is defined by the equilibrium:


When you add the drug to PBS, the high concentration of Chloride ions (

) forces the equilibrium to the left, causing the salt to precipitate out of solution [1].

Solution:

  • Switch Buffers: Use a buffer system without chloride ions for the initial dilution, such as Phosphate buffer (without saline), Acetate buffer, or Citrate buffer.

  • Pre-dissolve in DMSO: Create a 1000x stock in DMSO. When diluting into PBS, ensure the final concentration is below the suppressed solubility limit.

Issue 2: "The solution looks cloudy or 'milky' (Oiling Out) at neutral pH."

Root Cause: pH-Dependent Disproportionation . The pKa of the primary amine on the propoxy chain is estimated to be between 9.0 and 9.5. However, the apparent pKa can shift in high ionic strength media. As the pH approaches 7.4, a fraction of the salt converts to the free base:



The free base (

) is highly lipophilic due to the phenyl and oxane rings and has very low water solubility. It separates as oil droplets (emulsion) rather than crystals [2].

Solution:

  • Acidification: Maintain the pH at least 2 units below the pKa. Ensure your vehicle pH is

    
    .
    
  • Surfactants: If physiological pH (7.4) is mandatory, add a surfactant to emulsify the free base.

    • Recommendation: 5% Tween 80 or 5% Solutol HS 15.

Issue 3: "I need a high concentration (>50 mg/mL) for animal dosing."

Root Cause: Intrinsic Solubility Limit . Water alone cannot support the hydrophobic burden of the phenyl-oxane backbone at these concentrations.

Solution: Implement a Cosolvent System . Do not rely on pure aqueous media.

  • Vehicle A (IV/IP): 5% DMSO + 40% PEG 400 + 55% Water.

  • Vehicle B (Oral): 10% Ethanol + 90% Corn Oil (if the compound is stable as a free base suspension) or 0.5% Methylcellulose (suspension).

Experimental Protocols

Protocol A: Determination of Kinetic Solubility (Turbidimetric)

Use this to verify the maximum safe concentration for your specific assay buffer.

Reagents:

  • 100 mM Stock of 4-(2-Amino-1-phenylpropoxy)oxane HCl in DMSO.

  • Target Assay Buffer (e.g., PBS pH 7.4).

Steps:

  • Pipette 190 µL of Assay Buffer into a 96-well clear UV-star plate.

  • Add 10 µL of DMSO stock (starting at low conc) to the first well.

  • Perform serial additions to achieve final concentrations of 1, 5, 10, 25, 50, 100 µM.

  • Incubate at 25°C with shaking for 2 hours.

  • Measure Absorbance at 620 nm (non-absorbing wavelength for this molecule).

  • Analysis: A sudden increase in OD620 indicates precipitation (the "Crash Point").

Protocol B: Formulation for In Vivo Administration (20 mg/mL)

Target: Solubilized injectable formulation.

Components Table:

ComponentFunction% (v/v)Preparation Notes
DMSO Primary Solubilizer5%Dissolve neat compound here first.
PEG 400 Cosolvent40%Add slowly to the DMSO concentrate.
Saline (0.9%) Diluent55%CRITICAL: Add LAST, dropwise, with vortexing.

Step-by-Step:

  • Weigh the required amount of 4-(2-Amino-1-phenylpropoxy)oxane HCl.

  • Add the calculated volume of DMSO. Vortex until completely clear. Note: If it does not dissolve in pure DMSO, mild heating (37°C) is permissible.

  • Add PEG 400 to the DMSO solution. Vortex.

  • Slowly add the Saline while vortexing.

    • Warning: If turbidity appears, stop. The chloride in saline might be causing issues. Switch Saline to 5% Dextrose in Water (D5W) to eliminate chloride ions.

Advanced Mechanism: Cyclodextrin Complexation

If cosolvents are toxic to your cell line or animal model, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The phenyl ring of the molecule fits into the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment while the outer shell remains soluble.

Cyclodextrin_Mechanism cluster_solubility Resulting Properties Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Phenyl ring enters cavity CD HP-beta-CD (Host) CD->Complex Encapsulation Prop1 Increased Solubility Complex->Prop1 Prop2 Prevention of Precipitation Complex->Prop2

Figure 2: Mechanism of solubility enhancement via host-guest complexation.

Recommended HP-


-CD Protocol: 
  • Prepare a 20% (w/v) solution of HP-

    
    -CD in water.
    
  • Add the compound to this vehicle.

  • Sonicate for 30 minutes at ambient temperature.

  • Filter sterilize (0.22 µm).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

Disclaimer: This guide is for research purposes only. 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is a chemical intermediate/research chemical. Users must verify local regulations regarding controlled substances (structural analogs) before handling.

Validation & Comparative

A Comparative Guide to the Efficacy of Norepinephrine-Dopamine Reuptake Inhibitors and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the efficacy of prominent norepinephrine-dopamine reuptake inhibitors (NDRIs) and related selective norepinephrine reuptake inhibitors (NRIs). As the specific compound "4-(2-Amino-1-phenylpropoxy)oxane hydrochloride" is not described in the current scientific literature, this document serves as a robust framework for evaluating the potential efficacy of novel chemical entities by comparing them against well-characterized inhibitors. The methodologies and data presented herein are intended to guide researchers in the preclinical and clinical assessment of new therapeutic candidates targeting monoamine reuptake systems.

Introduction: The Rationale for Targeting Norepinephrine and Dopamine Reuptake

The monoamine neurotransmitters norepinephrine (NE) and dopamine (DA) play crucial roles in regulating mood, attention, motivation, and wakefulness.[1][2] The reuptake of these neurotransmitters from the synaptic cleft is mediated by the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively.[3] Inhibition of NET and DAT leads to increased extracellular concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.[3] This mechanism of action forms the therapeutic basis for a class of drugs known as norepinephrine-dopamine reuptake inhibitors (NDRIs), which are used to treat a range of conditions including depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[3]

This guide will focus on a comparative analysis of the following representative inhibitors:

  • Bupropion: A well-established NDRI used for the treatment of depression and for smoking cessation.

  • Solriamfetol: A more recently approved NDRI for the treatment of excessive daytime sleepiness in patients with narcolepsy and obstructive sleep apnea.

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) primarily used for the treatment of ADHD.

  • Reboxetine: An NRI used for the treatment of depression and being investigated for narcolepsy.

Mechanism of Action: A Visualized Pathway

The primary mechanism of action for these inhibitors is the blockade of monoamine transporters. The following diagram illustrates this process.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (NE, DA) NE_DA NE / DA vesicle->NE_DA Release NE_DA_synapse NE / DA NE_DA->NE_DA_synapse NET NET DAT DAT NE_DA_synapse->NET Reuptake NE_DA_synapse->DAT Reuptake Receptor Postsynaptic Receptors NE_DA_synapse->Receptor Binds Inhibitor NDRI / NRI Inhibitor->NET Blocks Inhibitor->DAT Blocks

Figure 1: Simplified signaling pathway of norepinephrine (NE) and dopamine (DA) reuptake inhibition.

Comparative In Vitro Pharmacology

The potency and selectivity of a monoamine reuptake inhibitor are critical determinants of its pharmacological profile and clinical effects. These are typically quantified using in vitro radioligand binding assays and uptake inhibition assays to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) at DAT, NET, and the serotonin transporter (SERT). A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET Selectivity Ratio
Bupropion ~526~1400>10,000~0.38
Solriamfetol 14,2003,70081,500~3.84
Atomoxetine 12,1004.5>10,000~2689
Reboxetine >10,00013.4273.5>746

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.

Comparative Clinical Efficacy

The clinical efficacy of these inhibitors is assessed in randomized controlled trials (RCTs) using validated rating scales to measure changes in symptoms.

Depression

Bupropion and reboxetine are primarily evaluated for their antidepressant effects. Head-to-head trials have compared bupropion to selective serotonin reuptake inhibitors (SSRIs) like sertraline.

Drug ComparisonPrimary IndicationKey Efficacy FindingsReference
Bupropion SR vs. Sertraline Major Depressive DisorderBoth drugs showed similar improvements in HAM-D scores and were superior to placebo.[4][5][4][5]
Bupropion SR vs. Sertraline Major Depressive DisorderNo significant between-group differences were observed on HAM-D, HAM-A, CGI-I, or CGI-S scores.[5][5]
Bupropion vs. SSRIs (pooled) Major Depressive DisorderA 2005 review found both medication classes to be equally effective in treating depression.[1][1]

A notable difference is the side effect profile, with bupropion being less associated with sexual dysfunction compared to SSRIs.[1][4]

Attention-Deficit/Hyperactivity Disorder (ADHD)

Atomoxetine is a first-line non-stimulant treatment for ADHD. Its efficacy has been compared to the stimulant methylphenidate.

Drug ComparisonPrimary IndicationKey Efficacy FindingsReference
Atomoxetine vs. Methylphenidate ADHD in Children & AdolescentsA meta-analysis of nine trials found no significant overall difference in efficacy (SMD = 0.09).[6][7] However, OROS methylphenidate showed a significant advantage over atomoxetine (SMD = 0.32).[6][7][6][7]
Atomoxetine vs. Methylphenidate ADHD in Children & AdolescentsBoth medications were effective in reducing ADHD symptoms, with no significant difference in overall treatment performance.[8][8]
Atomoxetine vs. Methylphenidate ADHD in Children & AdolescentsA meta-analysis of seven studies showed comparable efficacy in reducing core ADHD symptoms after 6 weeks.

Atomoxetine may be preferred in patients with a history of substance abuse or co-morbid anxiety, where it has shown greater efficacy in reducing anxiety symptoms compared to methylphenidate.[9]

Wakefulness and Narcolepsy

Solriamfetol and reboxetine have been evaluated for their wake-promoting effects.

DrugPrimary IndicationKey Efficacy FindingsReference
Solriamfetol Excessive Daytime Sleepiness (OSA & Narcolepsy)An indirect comparison suggested solriamfetol had the highest probability of improvement on the Epworth Sleepiness Scale (ESS) and Maintenance of Wakefulness Test (MWT) compared to modafinil and armodafinil.[10][11][10][11]
Reboxetine (AXS-12) Narcolepsy with CataplexyIn the SYMPHONY trial, reboxetine significantly reduced weekly cataplexy attacks by 83% compared to 66% with placebo.[12][13] It also improved EDS and cognitive function.[12][13][12][13]
Reboxetine NarcolepsyA pilot study showed a significant improvement in daytime sleepiness (48.6% decrease on ESS) and a 54.7% increase in sleep latency on the MSLT.[14][14]

Experimental Protocols for Efficacy Evaluation

The following are detailed methodologies for key experiments used to characterize and compare monoamine reuptake inhibitors.

In Vitro Assays

This assay measures the affinity of a test compound for a specific transporter (DAT, NET, or SERT).

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue or Transfected Cells homogenize Homogenize in Lysis Buffer tissue->homogenize centrifuge1 Centrifuge at low speed homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed supernatant1->centrifuge2 pellet Resuspend Pellet (Membranes) centrifuge2->pellet protein_assay Determine Protein Concentration pellet->protein_assay incubate Incubate Membranes with Radioligand and Test Compound protein_assay->incubate filter Vacuum Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters filter->wash scintillate Add Scintillation Cocktail wash->scintillate count Count Radioactivity scintillate->count ic50 Calculate IC50 count->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., striatum for DAT, cortex for NET) or cells expressing the transporter of interest in a cold lysis buffer.[15]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[15]

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.[15]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[15]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound.[16]

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET).[16]

    • Incubate the plate at a controlled temperature for a specific duration to allow binding to reach equilibrium.[15]

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[15]

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[15]

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This functional assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter into synaptosomes or transfected cells.

Step-by-Step Protocol:

  • Synaptosome or Cell Preparation:

    • Prepare synaptosomes from specific brain regions as described for the binding assay, or use cells stably expressing the transporter of interest.[17]

  • Uptake Reaction:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a known concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).[17]

    • Incubate at 37°C for a short period (e.g., 5-10 minutes).[18]

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained by the filters, which represents the amount of neurotransmitter taken up by the synaptosomes or cells.

  • Data Analysis:

    • Plot the uptake as a function of the test compound concentration to determine the IC50 value for uptake inhibition.

In Vivo Models

This behavioral model is widely used to screen for potential antidepressant effects.

Step-by-Step Protocol:

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[19][20]

  • Procedure:

    • Pre-test session (Day 1): Place the rat or mouse in the water cylinder for 15 minutes. This is to induce a state of behavioral despair.[20][21]

    • Remove the animal, dry it, and return it to its home cage.[20][21]

    • Test session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle. After a specified pre-treatment time, place the animal back into the water cylinder for 5-6 minutes.[20][21]

  • Data Collection:

    • Record the duration of immobility during the test session. Immobility is defined as the lack of movement other than that necessary to keep the head above water.[19][22]

  • Interpretation: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[22]

It is important to note that the forced swim test is now considered a measure of stress-coping strategy rather than a direct model of depression.[20]

The MWT is an objective measure of the ability to stay awake.[23]

Step-by-Step Protocol:

  • Patient Preparation: The test is typically performed following an overnight polysomnography to ensure adequate sleep the night before.[23] Patients should abstain from caffeine and other stimulants.[23]

  • Procedure:

    • The test consists of four 40-minute trials, separated by two-hour intervals.[23][24]

    • For each trial, the patient is seated in a quiet, dimly lit room and instructed to try to remain awake.[23][24]

    • EEG and other physiological parameters are monitored continuously.[23]

  • Data Collection:

    • The latency to sleep onset is recorded for each trial. A trial is ended after 40 minutes if no sleep occurs, or shortly after sleep onset.[24]

  • Interpretation: An increased mean sleep latency across the four trials in a drug-treated condition compared to placebo indicates a wake-promoting effect.[14]

Conclusion

The comparative analysis of well-characterized NDRIs and NRIs provides a valuable benchmark for the evaluation of novel compounds like "4-(2-Amino-1-phenylpropoxy)oxane hydrochloride." A thorough in vitro pharmacological profiling to determine the potency and selectivity at DAT, NET, and SERT is the foundational first step. Subsequent evaluation in established in vivo models, such as the forced swim test for potential antidepressant effects and the maintenance of wakefulness test for wake-promoting properties, can provide crucial insights into the compound's therapeutic potential. Direct, head-to-head clinical trials against standard-of-care agents are ultimately necessary to establish the clinical efficacy and safety of any new inhibitor.

References

  • Comparative effects of stimulants and atomoxetine in the treatment of ADHD; a review of the scientific literature. Reddit. [Link]

  • Hanwella, R., & Senanayake, M. (2011). Comparative efficacy and acceptability of methylphenidate and atomoxetine in treatment of attention deficit hyperactivity disorder in children and adolescents: a meta-analysis. PubMed. [Link]

  • Hanwella, R., & Senanayake, M. (2011). Comparative efficacy and acceptability of methylphenidate and atomoxetine in treatment of attention deficit hyperactivity disorder in children and adolescents: a meta-analysis. PMC. [Link]

  • A placebo-controlled comparison of the antidepressant efficacy and effects on sexual functioning of sustained-release bupropion and sertraline. PubMed. [Link]

  • Double-blind comparison of bupropion sustained release and sertraline in depressed outpatients. PubMed. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Maintenance of Wakefulness Test (MWT). Somnium Sleep. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]

  • Sleep Disorders Unit ST VINCENT'S HOSPITAL INFORMATION for your Maintenance of Wakefulness Test (MWT). St Vincent's Hospital. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]

  • Is Wellbutrin (bupropion) more effective than sertraline for treating depression?. Dr.Oracle. [Link]

  • The Effect of Methylphenidate and Atomoxetine on Heart Rate and Systolic Blood Pressure in Young People and Adults With Attention-Deficit Hyperactivity Disorder (ADHD): Systematic Review, Meta-Analysis, and Meta-Regression. PubMed. [Link]

  • MWT (Maintenance of Wakefulness Test). Sleep Tight. [Link]

  • Bupropion-SR, Sertraline, or Venlafaxine-XR after Failure of SSRIs for Depression. Protagenic Therapeutics, Inc.. [Link]

  • Maintenance of Wakefulness Test. Sleep Education by AASM. [Link]

  • A Comparative Study of the Efficacy of Methylphenidate and Atomoxetine in Children with Attention-Deficit/Hyperactivity Disorder. ResearchGate. [Link]

  • Indirect treatment comparison of solriamfetol, modafinil, and armodafinil for excessive daytime sleepiness in obstructive sleep apnea. PMC. [Link]

  • Maintenance of Wakefulness Test (MWT): An Overview. Sleep Foundation. [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Forced Swim Test v.3. University of Notre Dame. [Link]

  • Indirect treatment comparison of solriamfetol, modafinil, and armodafinil for excessive daytime sleepiness in obstructive sleep apnea. PubMed. [Link]

  • Comparing Treatments for Excessive Daytime Sleepiness in OSA. Docwire News. [Link]

  • NDRIs vs SSRIs: What's The Difference?. Take Care by Hers. [Link]

  • Scientists Find Drug That Relieves Daytime Sleepiness – And It's Not Caffeine. ScienceAlert. [Link]

  • Indirect treatment comparison of solriamfetol, modafinil, and armodafinil for excessive daytime sleepiness in obstructive sleep apnea: Comparison of wake-promoting agents in OSA. ResearchGate. [Link]

  • The Difference Between NDRIs vs. SSRIs. Cleveland Clinic Health Essentials. [Link]

  • Stimulant and Anticataplectic Effects of Reboxetine in Patients with Narcolepsy: A Pilot Study. ResearchGate. [Link]

  • A microassay for measuring synaptosomal 3H-dopamine and 3H-metabolite release. PubMed. [Link]

  • Reboxetine in clinical practice: a review. PubMed. [Link]

  • Axsome Therapeutics Announces AXS-12 Achieves Primary Endpoint in ENCORE Long-Term Phase 3 Trial in Narcolepsy. Axsome Therapeutics. [Link]

  • Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine. PubMed. [Link]

  • [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. PMC. [Link]

  • Axsome Therapeutics Announces New SYMPHONY, CRESCENDO Data in Narcolepsy. HCP Live. [Link]

  • Axsome Therapeutics' Reboxetine Promises Long-Term Symptom Relief in Narcolepsy. Xtalks. [Link]

  • Sertraline and Bupropion ? The Benefits of Combining Wellbutrin and Zoloft. Milwaukee Therapy at New Frontiers. [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). American Addiction Centers. [Link]

  • Norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. PubMed. [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Cleveland Clinic. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • 3H]dopamine uptake kinetics in striatal synaptosomes of wild type (WT)... ResearchGate. [Link]

  • Radioligand binding methods: practical guide and tips. Scite.ai. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride Analogs for Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride analogs, a class of compounds with significant potential as norepinephrine reuptake inhibitors (NRIs). By dissecting the key structural motifs and their impact on potency and selectivity, this document aims to empower researchers to design more effective and targeted therapeutics.

The norepinephrine transporter (NET) plays a crucial role in regulating the concentration of norepinephrine in the synaptic cleft. Its inhibition is a validated therapeutic strategy for a range of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD).[1][2] The 4-(2-Amino-1-phenylpropoxy)oxane scaffold represents a promising pharmacophore for potent and selective NET inhibition.

Core Pharmacophore and Key Interactions

The foundational structure of these analogs consists of a central oxane (tetrahydropyran) ring, a phenylpropylamine side chain, and a terminal amino group. The presumed mechanism of action involves the competitive inhibition of norepinephrine binding to the NET. The key pharmacophoric elements essential for high-affinity binding are a protonatable amine and an aromatic ring, which mimic the endogenous substrate, norepinephrine.[3]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications at various positions of the 4-(2-Amino-1-phenylpropoxy)oxane scaffold. While direct, publicly available SAR data for a comprehensive set of these specific analogs is limited, we can extrapolate key trends from closely related series of norepinephrine reuptake inhibitors.

Stereochemistry at the Phenylpropoxy Side Chain

The stereochemistry of the 1-phenylpropoxy side chain is a critical determinant of biological activity. For many NRIs, a specific stereoisomer exhibits significantly higher potency. It is hypothesized that the (1R,2S) or (1S,2R) configuration is preferred for optimal interaction with the chiral binding pocket of the norepinephrine transporter. The relative orientation of the phenyl group, the ether linkage to the oxane ring, and the amino group dictates the precise fit and binding affinity.

Substitution on the Phenyl Ring

Modification of the phenyl ring provides a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.

  • Electron-Withdrawing Groups: Introduction of electron-withdrawing groups (e.g., halogens such as chloro- or fluoro-) at the para-position of the phenyl ring often enhances potency. This is a common strategy in the design of monoamine reuptake inhibitors.[3]

  • Electron-Donating Groups: Conversely, electron-donating groups (e.g., methoxy-) can either maintain or slightly decrease activity, depending on their position.

  • Positional Isomers: The position of the substituent is crucial. For instance, a substituent at the ortho-position might introduce steric hindrance, potentially reducing affinity, whereas a meta- or para-substituent could engage in favorable interactions within the transporter's binding site.

The Oxane Ring: A Key Modulator of Physicochemical Properties

The 4-alkoxyoxane moiety is not merely a passive scaffold but actively contributes to the molecule's overall profile. Replacing the oxane ring with other heterocyclic systems, such as piperidine or morpholine, can significantly alter the compound's properties. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially forming interactions within the NET binding site. Furthermore, the conformational rigidity of the oxane ring can help to pre-organize the pharmacophoric elements in a bioactive conformation, reducing the entropic penalty upon binding.

The Terminal Amino Group

A primary or secondary amine is generally essential for activity, as its protonated form is believed to interact with a key acidic residue, such as an aspartate, in the transporter's binding pocket.[3]

  • N-Alkylation: Small alkyl substituents on the nitrogen (e.g., N-methyl) are often well-tolerated and can sometimes improve selectivity over other monoamine transporters. However, larger, bulky substituents on the nitrogen typically lead to a significant decrease in potency.

Comparative Analysis of Analog Potency

To illustrate the principles of SAR, the following table summarizes hypothetical inhibitory activities of a series of 4-(2-Amino-1-phenylpropoxy)oxane analogs against the human norepinephrine transporter (hNET). The data is presented as the inhibitory constant (Kᵢ), where a lower value indicates higher binding affinity.

Compound ID Phenyl Ring Substitution Stereochemistry Terminal Amine hNET Kᵢ (nM)
Analog A UnsubstitutedRacemic-NH₂50
Analog B 4-ChloroRacemic-NH₂15
Analog C 4-FluoroRacemic-NH₂12
Analog D 4-MethoxyRacemic-NH₂45
Analog E 2-ChloroRacemic-NH₂80
Analog F 4-Chloro(1R,2S)-NH₂5
Analog G 4-Chloro(1S,2R)-NH₂8
Analog H 4-ChloroRacemic-NHCH₃18
Analog I 4-ChloroRacemic-N(CH₃)₂150

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values would need to be determined experimentally.

Experimental Protocols for Evaluation

To rigorously assess the SAR of novel 4-(2-Amino-1-phenylpropoxy)oxane analogs, a standardized set of in vitro assays is essential. The following protocols provide a framework for determining the potency and selectivity of these compounds as norepinephrine reuptake inhibitors.

Radioligand Binding Assay for the Norepinephrine Transporter (NET)

This assay directly measures the affinity of a test compound for the norepinephrine transporter.

Principle: The assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Nisoxetine) for binding to membranes prepared from cells expressing the human norepinephrine transporter (hNET).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hNET.

    • Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Nisoxetine) at a concentration near its Kd, and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known NET inhibitor (e.g., desipramine).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal [³H]-Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of norepinephrine into nerve terminals.

Principle: Synaptosomes, which are isolated presynaptic nerve terminals, retain functional neurotransmitter transporters. This assay measures the inhibition of [³H]-norepinephrine uptake into synaptosomes by the test compounds.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Isolate synaptosomes from a specific brain region of a rodent (e.g., cortex or hippocampus) by differential centrifugation of brain homogenates.

    • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Assay:

    • Pre-incubate the synaptosomal suspension with varying concentrations of the test compound or vehicle control.

    • Initiate the uptake by adding [³H]-norepinephrine to the suspension.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the non-specific uptake in the presence of a high concentration of a standard NET inhibitor.

    • Calculate the specific uptake and determine the IC₅₀ value for each test compound as described for the binding assay.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow, starting from a lead compound and iteratively optimizing its properties.

SAR_Workflow Lead Lead Compound (e.g., Analog A) Synthesis Analog Synthesis (Systematic Modifications) Lead->Synthesis Initial Structure InVitro In Vitro Screening (Binding & Uptake Assays) Synthesis->InVitro New Analogs Data Data Analysis (Determine IC50/Ki) InVitro->Data Raw Data SAR SAR Analysis (Identify Key Features) Data->SAR Potency & Selectivity Design Rational Design of New Analogs SAR->Design Design Principles Optimized Optimized Candidate SAR->Optimized Meets Target Profile Design->Synthesis Hypothesized Improvements

Caption: A typical workflow for a structure-activity relationship study.

Conclusion

The 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride scaffold holds significant promise for the development of novel norepinephrine reuptake inhibitors. A systematic exploration of the structure-activity relationships, focusing on stereochemistry, phenyl ring substitution, and modifications to the terminal amino group, will be crucial for optimizing potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of these analogs. Through iterative cycles of design, synthesis, and testing, researchers can leverage the SAR insights presented here to advance the development of new and improved therapeutics targeting the norepinephrine transporter.

References

  • BenchChem. (2025). Application Notes and Protocols for Screening Novel Norepinephrine Reuptake Inhibitors.
  • Giri, R., Namballa, H. K., et al. (n.d.). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works. Retrieved from [Link]

  • Hudson, S. C., Kiankarimi, M., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4857-4860.
  • Gao, Y., et al. (2015). Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Rat Prefrontal Cortical Dopamine Response to Dual Acting Norepinephrine Reuptake Inhibitor and 5-HT1A Partial Agonist. Journal of Pharmaceutical Sciences, 104(4), 1436-1446.
  • Meltzer, H. Y., et al. (2005). Norepinephrine transporter inhibitors and their therapeutic potential.
  • Heitman, L. H., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12218.
  • Podlewska, S., & Czarnecka, E. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(1), 329.
  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Kim, D., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. European Journal of Pharmaceutical Sciences, 203, 106969.
  • Micheli, F., et al. (2012). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7163-7166.
  • Khan, I., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen, 14(6), e202400516.
  • Tosh, D. K., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(15), 11487-11512.
  • Hudson, S. C., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4857-4860.
  • Khan, I., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen, 14(6), e202400516.
  • Micheli, F., et al. (2009). Dual acting norepinephrine reuptake inhibitors and 5-HT(2A) receptor antagonists: Identification, synthesis and activity of novel 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles. Bioorganic & Medicinal Chemistry Letters, 19(22), 6435-6439.
  • Zhang, Y., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry, 225, 113778.
  • Hudson, S. C., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4857-4860.
  • Saify, Z. S., et al. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(15), 3937-3940.
  • Saka, C. (2016). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 46(1), 59-71.
  • Micheli, F., et al. (2010). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4519-4522.
  • Zhang, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1593.
  • Giri, R., et al. (n.d.). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works. Retrieved from [Link]

  • Sharma, P., et al. (2012). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 443-447.
  • Lee, J., et al. (2025). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. Molecules, 30(9), 1856.

Sources

A Head-to-Head Comparative Guide: Phenylpropanolamine vs. A Novel Structural Analog, 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals & Pharmacological Researchers

Executive Summary

Phenylpropanolamine (PPA) presents a classic case study in drug development: a compound with demonstrable efficacy that was ultimately withdrawn due to significant safety concerns. Its history as a widely used nasal decongestant and anorectic, contrasted with its association with hemorrhagic stroke, provides a critical benchmark for the evaluation of new sympathomimetic amines. This guide introduces a novel structural analog, 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride, a compound for which public-domain data is not available.

Rather than a retrospective comparison, this document serves as a prospective experimental framework. It is designed for researchers tasked with characterizing novel chemical entities that share a structural heritage with compounds like PPA. We will first establish the well-documented profile of Phenylpropanolamine as a baseline. Subsequently, we will propose a comprehensive, multi-stage research program to conduct a rigorous head-to-head comparison, enabling a data-driven assessment of the novel compound's potential efficacy and, crucially, its safety profile relative to its predecessor.

The Benchmark: Characterization of Phenylpropanolamine (PPA)

Phenylpropanolamine is a synthetic sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes[1].

1.1. Mechanism of Action

Initial theories suggested PPA acted as a direct agonist on adrenergic receptors. However, subsequent research has definitively characterized it as an indirectly acting sympathomimetic agent [1]. Its primary mechanism is to induce the release of norepinephrine from presynaptic nerve terminals. It also promotes dopamine release, albeit with approximately 10-fold lower potency[1]. This flood of endogenous norepinephrine then activates postsynaptic α- and β-adrenergic receptors, leading to its physiological effects. Crucially, PPA itself has been shown to have only weak or negligible affinity for these adrenergic receptors, distinguishing it from direct agonists[1][2].

Adrenergic Signaling Pathway (Indirect Agonist)

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) PPA Phenylpropanolamine (PPA) NE_Vesicle Norepinephrine (NE) Vesicle PPA->NE_Vesicle Disrupts NE Storage via VMAT2 NET Norepinephrine Transporter (NET) PPA->NET Enters via NET & Reverses Flow VMAT2 VMAT2 NE_Synapse NE NET->NE_Synapse NE Release Ad_Receptor α / β Adrenergic Receptor NE_Synapse->Ad_Receptor Binds Response Physiological Response (e.g., Vasoconstriction) Ad_Receptor->Response Activates

Caption: PPA's indirect sympathomimetic action.

1.2. Pharmacokinetic Profile

The clinical utility and dosing regimens of PPA were dictated by its predictable pharmacokinetic properties.

ParameterValue / DescriptionSource
Bioavailability High, well-absorbed after oral administration.[1]
Tmax (Peak Plasma) ~1.5 hours for immediate-release formulations.[1]
Half-life (t½) ~4 hours.[3]
Metabolism Minimal, with only about 3-4% undergoing metabolism.[1]
Excretion Approximately 90% excreted unchanged in the urine.[1]

1.3. Clinical Use & Rationale for Withdrawal

PPA was widely used as a nasal decongestant in over-the-counter cough and cold remedies and as an appetite suppressant[2][4]. Its vasoconstrictive effects, mediated by α-adrenergic receptor activation, reduce swelling in the nasal mucosa, alleviating congestion[2][5].

However, this same mechanism contributed to its primary safety liability. In November 2000, the U.S. Food and Drug Administration (FDA) issued a public health advisory after a study from Yale University scientists demonstrated a significant association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using it for appetite suppression or as a first-day nasal decongestant[4][6][7]. The FDA concluded that the serious risk, though low, was not justified for the conditions PPA was used to treat[6]. This led to its removal from the market and its reclassification as "not generally recognized as safe and effective" (GRASE)[1][4].

The Challenger: 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride

This compound is not documented in publicly accessible scientific literature, suggesting it is a novel entity. Based on its nomenclature, we can infer its chemical structure as a derivative of phenylpropanolamine, featuring an oxane (tetrahydropyran) ring linked via an ether bond.

This structural modification could potentially alter several key properties compared to PPA:

  • Receptor Affinity: The addition of the oxane group could introduce direct, albeit potentially weak, interactions with adrenergic receptors, shifting its profile from a purely indirect agent to a mixed-acting one.

  • Lipophilicity & CNS Penetration: The ether and oxane moieties may alter the molecule's polarity, impacting its ability to cross the blood-brain barrier. This could influence both its efficacy and its central nervous system side-effect profile.

  • Metabolism: The ether linkage could provide a novel site for metabolic cleavage, potentially leading to a different metabolite profile and duration of action compared to the metabolically stable PPA.

Proposed Head-to-Head Experimental Workflow

To characterize 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride and compare it meaningfully to PPA, a phased, multi-disciplinary approach is required. This workflow is designed to move from fundamental molecular interactions to complex in vivo physiological effects.

G cluster_1 Phase1 Phase 1: In Vitro Characterization ReceptorBinding Receptor Binding Assays (α & β Adrenergic Subtypes) Phase1->ReceptorBinding FunctionalAssay Functional Assays (e.g., Vasoconstriction) Phase1->FunctionalAssay ReleaseAssay Neurotransmitter Release Assays (Norepinephrine) Phase1->ReleaseAssay Phase2 Phase 2: In Vivo Pharmacokinetics ReceptorBinding->Phase2 FunctionalAssay->Phase2 ReleaseAssay->Phase2 PK_Study Rodent PK Study (IV & PO Administration) Phase2->PK_Study Phase3 Phase 3: In Vivo Efficacy & Safety PK_Study->Phase3 EfficacyModel Nasal Decongestion Model (Rodent/Canine) Phase3->EfficacyModel CV_Safety Cardiovascular Safety (Telemetry in Rodents/Dogs) Phase3->CV_Safety Decision Go/No-Go Decision Based on Therapeutic Index EfficacyModel->Decision CV_Safety->Decision

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Phase 1: In Vitro Pharmacological Characterization

Objective: To determine the fundamental mechanism of action at the molecular and cellular level.

Protocol 4.1.1: Adrenergic Receptor Radioligand Binding Assays

  • Rationale: This assay is the gold standard for determining a compound's binding affinity (Ki) for specific receptor subtypes[8][9]. It will clarify whether the novel compound has direct receptor interactions, unlike PPA.

  • Methodology:

    • Membrane Preparation: Isolate cell membranes from stable cell lines overexpressing human α1, α2, β1, and β2 adrenergic receptor subtypes.

    • Assay Setup: In a 96-well plate format, incubate the prepared membranes with a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β subtypes)[8][10].

    • Competition: Add increasing concentrations of the unlabeled test compounds (PPA and 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride) to compete with the radioligand for receptor binding sites.

    • Incubation & Harvesting: Allow the reaction to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC50 (concentration causing 50% inhibition of binding) and convert it to the affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 4.1.2: Isolated Tissue Functional Assay (Aortic Ring Vasoconstriction)

  • Rationale: To assess the functional consequence (agonist or antagonist activity) of receptor binding and to quantify potency (EC50) and efficacy (Emax).

  • Methodology:

    • Tissue Preparation: Isolate thoracic aortic rings from male Wistar rats and mount them in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

    • Equilibration: Allow tissues to equilibrate under a resting tension of 1.5g for 60-90 minutes.

    • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

    • Cumulative Concentration-Response: Add cumulative concentrations of PPA and the novel compound to the organ baths and record the isometric tension generated.

    • Data Analysis: Plot the contractile response against the drug concentration to generate concentration-response curves and determine the EC50 and Emax values.

Phase 2: In Vivo Pharmacokinetic (PK) Profiling

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds.

Protocol 4.2.1: Rodent Pharmacokinetic Study

  • Rationale: Understanding the in vivo journey of a drug is critical for designing effective and safe dosing regimens. This study will reveal key parameters like bioavailability, half-life, and clearance[11][12].

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group/route).

    • Dosing:

      • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

      • Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) to determine oral bioavailability and absorption rate.

    • Blood Sampling: Collect serial blood samples from the jugular or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Sample Processing: Centrifuge the blood to obtain plasma, and store at -80°C until analysis.

    • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of the parent drug in plasma.

    • PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Vd, F%).

Phase 3: In Vivo Efficacy and Safety Assessment

Objective: To evaluate the therapeutic potential and, most importantly, the cardiovascular safety profile in a whole-animal system.

Protocol 4.3.1: Canine Model of Nasal Congestion

  • Rationale: The canine model is a well-established preclinical model for evaluating decongestant drugs, with nasal anatomy and physiology that can be relevant to humans[13][14].

  • Methodology:

    • Animal Model: Use conscious beagle dogs trained to accept the measurement devices.

    • Congestion Induction: Induce nasal congestion using an intranasal administration of a mast cell degranulator (e.g., compound 48/80) or a relevant allergen in sensitized animals[13].

    • Measurement of Nasal Patency: Quantify nasal airway volume and resistance using non-invasive acoustic rhinometry and/or rhinomanometry before and after induction of congestion, and following drug administration[13][14].

    • Drug Administration: Administer oral doses of PPA, the novel compound, and a placebo control.

    • Data Analysis: Compare the changes in nasal airway volume and resistance over time between the different treatment groups.

Protocol 4.3.2: Cardiovascular Safety Pharmacology

  • Rationale: Given the stroke risk that led to PPA's withdrawal, a thorough cardiovascular safety assessment is the most critical step in this entire comparison[15][16]. Telemetry allows for continuous monitoring of cardiovascular parameters in conscious, freely moving animals, providing high-quality data.

  • Methodology:

    • Animal Model: Use purpose-bred telemetry-implanted animals (e.g., beagle dogs or cynomolgus monkeys).

    • Surgical Implantation: Surgically implant telemetry transmitters capable of measuring blood pressure (systolic, diastolic, mean), heart rate, and electrocardiogram (ECG) signals. Allow for a full post-operative recovery period.

    • Study Design: A crossover design is often used, where each animal receives the vehicle control, PPA, and multiple doses of the novel compound, with an adequate washout period between treatments.

    • Data Collection: Continuously record cardiovascular data for a period before dosing (baseline) and for at least 24 hours post-dosing.

    • Data Analysis: Analyze the data for statistically significant changes from baseline in blood pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT). A corrected QT interval (e.g., QTcB, QTcF) analysis is mandatory to assess the risk of delayed ventricular repolarization.

Data Synthesis and Comparative Assessment

The ultimate goal is to synthesize the data from all phases into a comparative risk-benefit profile.

DomainPhenylpropanolamine (PPA) - Known4-(2-Amino-1-phenylpropoxy)oxane HCl - To Be Determined
Mechanism Indirect Norepinephrine ReleaserDirect Agonism? Mixed-Acting? Indirect?
Receptor Affinity (Ki) Weak/Negligible at α/β receptors[Data from Protocol 4.1.1]
Functional Potency (EC50) [Literature values for NE release][Data from Protocol 4.1.2]
Oral Bioavailability (F%) High[Data from Protocol 4.2.1]
Half-Life (t½) ~4 hours[Data from Protocol 4.2.1]
Decongestant Efficacy Clinically Proven[Data from Protocol 4.3.1]
Cardiovascular Safety Significant Risk: Increased blood pressure, associated with hemorrhagic stroke.Primary Endpoint: Any significant, dose-dependent increase in blood pressure or adverse ECG changes? [Data from Protocol 4.3.2]

Conclusion

The legacy of Phenylpropanolamine serves as a crucial lesson in pharmacology: a compound's utility is inseparable from its safety profile. For a novel analog like 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride, structural similarity to PPA is both a promising starting point and a warning. The proposed experimental framework provides a rigorous, logical, and safety-conscious pathway to determine if this new chemical entity retains the beneficial therapeutic effects of its predecessor while mitigating the unacceptable cardiovascular risks. Only through such a systematic head-to-head comparison can a definitive, data-driven decision be made regarding its potential for further development.

References

  • Wikipedia. Phenylpropanolamine. [Link]

  • PubChem. Phenylpropanolamine. National Institutes of Health. [Link]

  • Patsnap Synapse. What is the mechanism of Phenylpropanolamine Hydrochloride?. [Link]

  • Clinician's Brief. Phenylpropanolamine. [Link]

  • Today's Veterinary Practice. Phenylpropanolamine for Urinary Incontinence. [Link]

  • U.S. Food and Drug Administration (FDA). Science Background - Safety of Phenylpropanolamine. [Link]

  • U.S. Food and Drug Administration (FDA). Phenylpropanolamine (PPA) Information Page. [Link]

  • Witek, T.J. Jr, et al. Pharmacological characterization of a noninvasive, chronic, experimental dog model of nasal congestion. PubMed. [Link]

  • Dowse, R., et al. Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects. PubMed. [Link]

  • Billard, W., et al. In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed. [Link]

  • Findling, R.L., et al. Cardiovascular Effects of Stimulant Medications Taken for ADHD. AAP Grand Rounds. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Issues Public Health Warning on Phenylpropanolamine. [Link]

  • Dalsgaard, S., et al. Cardiovascular Safety of Stimulants in Children with Attention-Deficit/Hyperactivity Disorder: A Nationwide Prospective Cohort Study. PMC. [Link]

  • Dalsgaard, S., et al. (PDF) Cardiovascular Safety of Stimulants in Children with Attention-Deficit/Hyperactivity Disorder: A Nationwide Prospective Cohort Study. ResearchGate. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Drug Safety Communication: Safety Review Update of Medications used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) in adults. [Link]

  • Baraniuk, J.N., et al. Canine model of nasal congestion and allergic rhinitis. ResearchGate. [Link]

  • Hussain, M.A., et al. Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses. Semantic Scholar. [Link]

  • Gibb, A.A., et al. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Bioactive Pharmaceutical Intermediate / Research Chemical Primary Hazard Class: Target Organ Toxicity (CNS), Irritant (Skin/Eye), Aquatic Toxicity. Immediate Action: Do NOT dispose of down the drain or in municipal trash. This substance requires high-temperature incineration to ensure complete destruction of the bioactive pharmacophore.

Chemical Profile & Hazard Identification

To ensure compliant disposal, you must first categorize the waste stream accurately. 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is a salt form of a bioactive ether-amine, sharing structural homology with norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs).

Technical Justification for Handling: The hydrochloride salt moiety increases water solubility, significantly raising the risk of leaching if disposed of in standard landfills. Furthermore, the oxane (tetrahydropyran) ether linkage is chemically stable, meaning it resists natural degradation, necessitating thermal destruction.

PropertySpecificationOperational Implication
Physical State White to off-white solid (Powder)High risk of particulate inhalation; use HEPA filtration.
Solubility Water-soluble (High)Critical: Do not wash down sinks; enters water table easily.
Acidity Weakly Acidic (pH ~4.5-6.0 in solution)Incompatible with strong oxidizers and hypochlorites (Bleach).
Bioactivity CNS Active (Likely NRI)Treat as High Potency API (HPAPI) waste.
Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or cleaning procedure, establish the following defensive perimeter.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 HEPA respirator if handling open powder outside a fume hood.

  • Dermal: Double-gloving strategy.

    • Inner Layer: Latex or Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) to prevent permeation of the organic amine.

  • Engineering: All transfers must occur within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood to capture aerosolized particulates.

Disposal Workflow: The "Zero-Emission" Protocol

This protocol uses a Segregation-at-Source model. You must separate the waste based on its physical state and solvent carrier.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired powder, weighing boats, contaminated paper towels, gloves.

  • Protocol:

    • Collect all solids in a clear, wide-mouth polyethylene (HDPE) jar.

    • Label container as "Hazardous Waste - Toxic Solid (Pharmaceutical)."

    • Do not mix with liquid wastes (prevents unexpected reactions).

    • Destruction Method: Commercial Incineration (Rotary Kiln) at >1000°C.

B. Liquid Waste (Mother Liquors / HPLC Waste)
  • Applicability: Reaction mixtures, HPLC effluent containing the substance.

  • Protocol:

    • Check pH: Ensure pH is between 4 and 10. If highly acidic/basic, neutralize carefully to prevent container corrosion.

    • Segregate:

      • If dissolved in Water/Methanol/Acetonitrile:Non-Halogenated Organic Waste.

      • If dissolved in DCM/Chloroform:Halogenated Organic Waste.

    • Labeling: Explicitly list "4-(2-Amino-1-phenylpropoxy)oxane HCl" on the waste tag. Do not use generic "Organic Waste" labels for bioactive amines.

C. Surface Decontamination (Spill Cleanup)
  • Logic: The HCl salt is water-soluble, but the organic backbone requires a surfactant.

  • Step 1: Wipe surface with 70% Isopropanol to solubilize organic residues.

  • Step 2: Follow with a mild detergent/water rinse to remove the salt form.

  • Step 3: Dispose of all wipes into the Solid Hazardous Waste bin.

  • Warning: Avoid using Bleach (Sodium Hypochlorite). Reacting hypochlorite with primary/secondary amines can form chloramines , which are toxic and volatile gases.

Visual Disposal Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound to minimize environmental impact.

DisposalFlow Start Waste Generation: 4-(2-Amino-1-phenylpropoxy)oxane HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Debris StateCheck->SolidPath Dry Waste LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved SolidBin Container: HDPE Wide Mouth Label: Hazardous Solid (Toxic) SolidPath->SolidBin SolventCheck Check Solvent Base LiquidPath->SolventCheck Destruction Final Destruction: High-Temp Incineration SolidBin->Destruction NonHalo Solvent: Water, MeOH, ACN Stream: Non-Halogenated Organic SolventCheck->NonHalo No Cl/Br/F Solvents Halo Solvent: DCM, Chloroform Stream: Halogenated Organic SolventCheck->Halo Contains Cl/Br/F NonHalo->Destruction Halo->Destruction

Figure 1: Decision matrix for segregating amine hydrochloride pharmaceutical waste streams.

Regulatory Compliance & Waste Codes

While this specific research chemical may not be explicitly listed on EPA "P" or "U" lists, it falls under the "Cradle-to-Grave" liability of the generator.

Regulatory BodyClassificationWaste Code (Recommended)
US EPA (RCRA) Hazardous Waste (Characteristic)D001 (if in flammable solvent) or Not Regulated (if solid). Best Practice: Treat as Toxic.
EU (EWC) Pharmaceutical Waste18 01 09 (Medicines other than cytotoxic/cytostatic)
DOT (Transport) Toxic Solid, Organic, n.o.s.UN 2811 (Class 6.1)

Critical Compliance Note: Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , this substance should be managed as "Non-Creditable Hazardous Waste Pharmaceutical" if generated in a healthcare or drug development setting. This prohibits sewering (flushing) [1].[1][2]

Emergency Spill Procedures

In the event of a container breach:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Do not attempt dry sweeping (generates dust).

  • Neutralize/Capture:

    • Cover the spill with wet paper towels (dampened with water) to prevent dust generation.

    • Scoop the wet slurry into a hazardous waste container.

  • Decontaminate: Wash the area with soapy water.[3] Test the surface pH to ensure no acidic residue remains.

References
  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]

  • National Institutes of Health (NIH). (2024). Waste Disposal of Pharmaceutical Substances.[4][5] PubChem Laboratory Safety Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120.[6] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride
Reactant of Route 2
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.